molecular formula C25H25N5O3 B2498134 N-cyclopentyl-2-(7-methyl-4-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide CAS No. 1030132-60-5

N-cyclopentyl-2-(7-methyl-4-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide

Cat. No.: B2498134
CAS No.: 1030132-60-5
M. Wt: 443.507
InChI Key: JGDYESKBVBZQOO-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(7-methyl-4-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide is a synthetic compound that finds its relevance in various fields of research, particularly within organic chemistry, medicinal chemistry, and pharmaceutical sciences. It features a unique molecular structure that incorporates cyclopentyl and naphthyridinyl fragments along with oxadiazole and acetamide moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-cyclopentyl-2-(7-methyl-4-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide involves multiple steps, beginning with the preparation of the core naphthyridin-4-one structure. Key steps often include the formation of oxadiazole through cyclization reactions and subsequent functionalization to introduce the cyclopentyl and acetamide groups. Typical reaction conditions might involve solvents like dichloromethane or acetonitrile, catalysts such as palladium or copper salts, and temperature controls to facilitate the various stages of synthesis.

Industrial Production Methods: : While the laboratory synthesis is elaborate and entails specific reagents and conditions, industrial production methods may streamline the process for scale-up, often leveraging batch or continuous flow techniques to enhance efficiency and yield. Optimization of reaction parameters, including temperature, pressure, and catalyst loadings, are crucial in an industrial setting to achieve desired purity and quantity.

Chemical Reactions Analysis

Types of Reactions It Undergoes: : The compound is amenable to various chemical reactions such as:

  • Oxidation: : Can occur at the oxadiazole or naphthyridinone rings.

  • Reduction: : Particularly targeting the carbonyl functionalities in the molecule.

  • Substitution: : Both aromatic and aliphatic substituents can undergo substitution reactions.

Common Reagents and Conditions: : Reagents often employed include oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride. Substitution reactions might involve halogens or other electrophiles under specific conditions like Friedel-Crafts or nucleophilic aromatic substitution.

Major Products: : The resultant products from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield various hydroxylated or further oxidized species, while substitution reactions can introduce new functional groups enhancing the compound’s diversity for further applications.

Scientific Research Applications

N-cyclopentyl-2-(7-methyl-4-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide has several scientific research applications:

  • Chemistry: : Serves as an intermediate in organic synthesis for creating complex molecular architectures.

  • Biology: : Potential role as a probe in biochemical assays to study enzyme interactions or cellular pathways.

  • Medicine: : Investigated for therapeutic potential due to its unique structural attributes that may target specific proteins or pathways.

  • Industry: : Utilized in the development of new materials or as a chemical precursor in the production of advanced materials.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(7-methyl-4-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide hinges on its interaction with molecular targets such as enzymes or receptors, potentially modulating their activity. The specific pathways involved depend on its application, be it inhibiting a particular enzyme in a biochemical assay or binding to a receptor in medicinal chemistry to exert its effects.

Comparison with Similar Compounds

Similar Compounds: : Compounds such as:

  • N-cyclopentyl-2-(4-oxo-1,4-dihydroquinolin-3-yl)acetamide

  • N-cyclopentyl-2-(6-oxo-1,6-dihydro-1,3,5-triazine-4-yl)acetamide

Uniqueness: : The uniqueness of N-cyclopentyl-2-(7-methyl-4-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide lies in its combined structural elements, particularly the naphthyridine and oxadiazole rings, which impart distinct chemical properties and potential biological activities that set it apart from its analogs.

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its complex structure and reactivity offer numerous avenues for research and development in chemistry, biology, medicine, and industry, making it a valuable subject of study.

Properties

IUPAC Name

N-cyclopentyl-2-[7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O3/c1-15-7-3-6-10-18(15)23-28-25(33-29-23)20-13-30(14-21(31)27-17-8-4-5-9-17)24-19(22(20)32)12-11-16(2)26-24/h3,6-7,10-13,17H,4-5,8-9,14H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDYESKBVBZQOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3CCCC3)C4=NC(=NO4)C5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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